Cas no 1501188-91-5 (2-4-(2,2,2-trifluoroethyl)morpholin-3-ylacetic acid)

2-4-(2,2,2-Trifluoroethyl)morpholin-3-ylacetic acid is a fluorinated morpholine derivative with potential applications in pharmaceutical and agrochemical research. Its key structural features include a morpholine ring substituted with a trifluoroethyl group and an acetic acid moiety, offering versatility in synthetic modifications. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid functionality allows for further derivatization or salt formation. This compound may serve as a valuable intermediate in the development of bioactive molecules, particularly those targeting central nervous system disorders or enzyme inhibition. Its well-defined structure and synthetic accessibility make it a useful building block for medicinal chemistry programs.
2-4-(2,2,2-trifluoroethyl)morpholin-3-ylacetic acid structure
1501188-91-5 structure
商品名:2-4-(2,2,2-trifluoroethyl)morpholin-3-ylacetic acid
CAS番号:1501188-91-5
MF:C8H12F3NO3
メガワット:227.180993080139
MDL:MFCD23894700
CID:5607753
PubChem ID:80421214

2-4-(2,2,2-trifluoroethyl)morpholin-3-ylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-[4-(2,2,2-trifluoroethyl)morpholin-3-yl]acetic acid
    • AKOS018984512
    • EN300-815585
    • 1501188-91-5
    • 2-4-(2,2,2-trifluoroethyl)morpholin-3-ylacetic acid
    • MDL: MFCD23894700
    • インチ: 1S/C8H12F3NO3/c9-8(10,11)5-12-1-2-15-4-6(12)3-7(13)14/h6H,1-5H2,(H,13,14)
    • InChIKey: QBOZYSGEZFWHHG-UHFFFAOYSA-N
    • ほほえんだ: FC(CN1CCOCC1CC(=O)O)(F)F

計算された属性

  • せいみつぶんしりょう: 227.07692773g/mol
  • どういたいしつりょう: 227.07692773g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 232
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.7
  • トポロジー分子極性表面積: 49.8Ų

2-4-(2,2,2-trifluoroethyl)morpholin-3-ylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-815585-0.1g
2-[4-(2,2,2-trifluoroethyl)morpholin-3-yl]acetic acid
1501188-91-5 95.0%
0.1g
$943.0 2025-02-21
Enamine
EN300-815585-0.25g
2-[4-(2,2,2-trifluoroethyl)morpholin-3-yl]acetic acid
1501188-91-5 95.0%
0.25g
$985.0 2025-02-21
Enamine
EN300-815585-10g
2-[4-(2,2,2-trifluoroethyl)morpholin-3-yl]acetic acid
1501188-91-5
10g
$4606.0 2023-09-02
Enamine
EN300-815585-0.5g
2-[4-(2,2,2-trifluoroethyl)morpholin-3-yl]acetic acid
1501188-91-5 95.0%
0.5g
$1027.0 2025-02-21
Enamine
EN300-815585-2.5g
2-[4-(2,2,2-trifluoroethyl)morpholin-3-yl]acetic acid
1501188-91-5 95.0%
2.5g
$2100.0 2025-02-21
Enamine
EN300-815585-1.0g
2-[4-(2,2,2-trifluoroethyl)morpholin-3-yl]acetic acid
1501188-91-5 95.0%
1.0g
$1070.0 2025-02-21
Enamine
EN300-815585-10.0g
2-[4-(2,2,2-trifluoroethyl)morpholin-3-yl]acetic acid
1501188-91-5 95.0%
10.0g
$4606.0 2025-02-21
Enamine
EN300-815585-0.05g
2-[4-(2,2,2-trifluoroethyl)morpholin-3-yl]acetic acid
1501188-91-5 95.0%
0.05g
$900.0 2025-02-21
Enamine
EN300-815585-5.0g
2-[4-(2,2,2-trifluoroethyl)morpholin-3-yl]acetic acid
1501188-91-5 95.0%
5.0g
$3105.0 2025-02-21
Enamine
EN300-815585-5g
2-[4-(2,2,2-trifluoroethyl)morpholin-3-yl]acetic acid
1501188-91-5
5g
$3105.0 2023-09-02

2-4-(2,2,2-trifluoroethyl)morpholin-3-ylacetic acid 関連文献

2-4-(2,2,2-trifluoroethyl)morpholin-3-ylacetic acidに関する追加情報

Introduction to 2-4-(2,2,2-trifluoroethyl)morpholin-3-ylacetic acid (CAS No. 1501188-91-5)

2-4-(2,2,2-trifluoroethyl)morpholin-3-ylacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1501188-91-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of a morpholine moiety and a trifluoroethyl group, which contribute to its unique chemical properties and potential biological activities.

The structural framework of 2-4-(2,2,2-trifluoroethyl)morpholin-3-ylacetic acid incorporates a morpholinyl group at the 3-position of an acetic acid derivative, with a 2,2,2-trifluoroethyl substituent attached to the 4-position of the morpholine ring. This specific arrangement imparts both lipophilicity and metabolic stability, making it an attractive candidate for further exploration in drug design and development.

In recent years, there has been growing interest in the development of novel compounds that combine the advantages of morpholine derivatives with fluorinated aliphatic groups. The introduction of fluorine atoms into organic molecules is well-documented to enhance binding affinity, improve pharmacokinetic profiles, and increase resistance to metabolic degradation. The trifluoroethyl group in this compound is particularly noteworthy for its ability to modulate electronic properties and hydrophobicity, which can be critical in optimizing drug interactions with biological targets.

One of the most compelling aspects of 2-4-(2,2,2-trifluoroethyl)morpholin-3-ylacetic acid is its potential application in the synthesis of bioactive molecules. Researchers have been exploring its utility as a building block for more complex pharmacophores, particularly in the context of central nervous system (CNS) drugs and anti-inflammatory agents. The morpholine scaffold is known for its role in enhancing blood-brain barrier penetration, while the trifluoroethyl group can improve oral bioavailability and reduce susceptibility to enzymatic degradation.

Recent studies have highlighted the significance of fluorinated morpholine derivatives in medicinal chemistry. For instance, compounds analogous to 2-4-(2,2,2-trifluoroethyl)morpholin-3-ylacetic acid have been investigated for their potential as kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The trifluoroethyl group's ability to engage in hydrophobic interactions while maintaining electronic balance makes it an excellent candidate for designing high-affinity ligands.

The synthesis of 2-4-(2,2,2-trifluoroethyl)morpholin-3-ylacetic acid involves multi-step organic transformations that require precise control over reaction conditions. Key steps typically include nucleophilic substitution reactions to introduce the morpholine ring followed by functional group modifications to achieve the desired acetic acid derivative. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance yield and purity.

In terms of biological activity, preliminary investigations suggest that CAS No. 1501188-91-5 may exhibit properties relevant to therapeutic applications. Its structural features suggest potential interactions with enzymes and receptors involved in inflammatory pathways and neurotransmission. While comprehensive pharmacological studies are still underway, these early findings are promising and warrant further exploration.

The role of computational chemistry in optimizing 2-4-(2,2,2-trifluoroethyl)morpholin-3-ylacetic acid cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities and identifying optimal analogs for further testing. By leveraging virtual screening platforms, researchers can rapidly evaluate thousands of potential derivatives before committing to labor-intensive wet chemistry experiments.

The impact of fluorine substitution on drug efficacy is another critical area of focus. Fluorinated compounds often exhibit improved pharmacokinetic profiles due to enhanced lipophilicity and metabolic stability. In the case of CAS No. 1501188-91-5, the trifluoroethyl group is expected to contribute significantly to these properties while minimizing off-target effects.

Future directions for research on CAS No. 1501188-91-5 include exploring its suitability as an intermediate in larger drug candidates and evaluating its behavior in preclinical models. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into tangible therapeutic benefits.

The development of novel pharmaceuticals relies heavily on innovative molecular architectures such as those presented by CAS No. 1501188-91-5. By combining established pharmacophores with cutting-edge functional groups like trifluoroethyl moieties, researchers continue to push the boundaries of what is possible in drug discovery.

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